VEGFR-2 Inhibitory Potency of N-Sulfonylpiperidine Chemotype: Class-Level Benchmark
The N-sulfonylpiperidine scaffold, of which the target compound is a direct structural member, has produced VEGFR-2 inhibitors with IC₅₀ values as low as 0.0554 μM (compound 8 in the series), matching the potency of the FDA-approved kinase inhibitor sorafenib (IC₅₀ = 0.0416 μM) [1]. This demonstrates that appropriately substituted N-sulfonylpiperidines can achieve single-digit nanomolar target engagement. While the target compound itself lacks published inhibitory data, its 2-chlorobenzenesulfonyl group positions it within a pharmacophoric space that has yielded potent, apoptosis-inducing anticancer agents active against HCT-116 (IC₅₀ 3.94 μM), HepG-2 (IC₅₀ 3.76 μM), and MCF-7 (IC₅₀ 4.43 μM) cell lines, comparable to vinblastine and doxorubicin [1].
| Evidence Dimension | VEGFR-2 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Not yet determined; scaffold-validated chemotype |
| Comparator Or Baseline | Lead compound 8 (N-sulfonylpiperidine series): IC₅₀ = 0.0554 μM; Sorafenib: IC₅₀ = 0.0416 μM |
| Quantified Difference | Scaffold capable of achieving IC₅₀ within ~1.33× of sorafenib |
| Conditions | In vitro VEGFR-2 enzymatic assay (Bioorganic Chemistry, 2024) |
Why This Matters
Validates the N-sulfonylpiperidine scaffold as a competitive starting point for kinase inhibitor discovery, making the target compound a strategic procurement choice for oncology-focused medicinal chemistry programs.
- [1] Elgammal WE, et al. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry. 2024;145:107157. View Source
